molecular formula C9H18 B14747196 Cyclopentane, 1,1-diethyl- CAS No. 2721-38-2

Cyclopentane, 1,1-diethyl-

Cat. No.: B14747196
CAS No.: 2721-38-2
M. Wt: 126.24 g/mol
InChI Key: DPGQSDLGKGLNHC-UHFFFAOYSA-N
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Description

This structural arrangement confers unique steric and electronic properties, distinguishing it from other alkyl-substituted cyclopentanes.

Properties

CAS No.

2721-38-2

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1,1-diethylcyclopentane

InChI

InChI=1S/C9H18/c1-3-9(4-2)7-5-6-8-9/h3-8H2,1-2H3

InChI Key

DPGQSDLGKGLNHC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane, 1,1-diethyl- can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, cyclopentane, 1,1-diethyl- can be produced through catalytic hydrogenation of cyclopentadiene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1,1-diethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert cyclopentane, 1,1-diethyl- to more saturated hydrocarbons using hydrogen gas and metal catalysts.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using halogens like chlorine or bromine in the presence of light or a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2), light or catalysts

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

Cyclopentane, 1,1-diethyl- has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other cyclopentane derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of cyclopentane, 1,1-diethyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
Cyclopentane, 1,1-diethyl- C₉H₁₈ 126.24 Two ethyl groups (C1) Not explicitly listed
1,1-Dimethylcyclopentane C₇H₁₄ 98.19 Two methyl groups (C1) 1638-26-2
1-Ethyl-1-methylcyclopentane C₈H₁₆ 112.21 Ethyl + methyl (C1) 16747-50-5
Cyclopentane C₅H₁₀ 70.13 None 287-92-3

Key Observations :

  • Increasing substituent size (methyl → ethyl) raises molecular weight and steric bulk. The diethyl derivative has the highest molecular weight (126.24 g/mol), leading to greater van der Waals interactions compared to dimethyl (98.19 g/mol) or ethyl-methyl (112.21 g/mol) analogs .

Thermodynamic and Physical Properties

Boiling Points and Volatility
Compound Boiling Point (K) Retention Index (OV-101 Column)
1,1-Dimethylcyclopentane 360.9 ± 0.7 673–679 (OV-101, 50–80°C)
Cyclopentane 322.4 669 (SE-54, 60°C)
1-Ethyl-1-methylcyclopentane Not provided 7263 (predicted)

Key Observations :

  • 1,1-Dimethylcyclopentane has a boiling point of 360.9 K, higher than unsubstituted cyclopentane (322.4 K) due to increased molecular weight and surface area .
  • The diethyl analog is expected to have a higher boiling point (>360 K) than dimethylcyclopentane, as ethyl groups (C₂H₅) are bulkier and more polarizable than methyl groups (CH₃). Retention indices on non-polar columns (e.g., OV-101) correlate with boiling points; diethyl derivatives likely exhibit higher retention times than dimethyl analogs .
Enthalpy of Vaporization (ΔvapH)
  • For 1,1-dimethylcyclopentane, ΔvapH is 34.8 kJ/mol (calculated from NIST data) .
  • Diethylcyclopentane likely has a higher ΔvapH due to stronger intermolecular forces.

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